![molecular formula C18H19NOS B14278285 N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide CAS No. 138850-13-2](/img/structure/B14278285.png)
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide is a complex organic compound that features a cyclopentene ring attached to a phenyl group, which is further connected to a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide typically involves the cyclization of molecular ions of N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides. This process can be initiated by electron impact, leading to the formation of substituted benzoxazines . The reaction conditions often involve the use of acid catalysts, such as hydrochloric acid or deuterium chloride, to facilitate the intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of methanolic sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine or trifluoroacetic acid can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazines.
Aplicaciones Científicas De Investigación
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide involves the formation of reactive intermediates, such as carbenium ions, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of heterocyclic compounds . The pathways involved include intramolecular cyclization and electron impact ionization .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide: Undergoes similar cyclization reactions to form benzoxazines.
2-Phenylspiro[3,1-benzoxazine-4,1’-cyclopentane]: Formed through intramolecular cyclization of related compounds.
Uniqueness
N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide is unique due to its specific structural arrangement, which allows for a variety of chemical transformations and applications. Its ability to form stable heterocyclic compounds through cyclization reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
138850-13-2 |
|---|---|
Fórmula molecular |
C18H19NOS |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-[2-(cyclopenten-1-yl)phenyl]-4-methylbenzenesulfinamide |
InChI |
InChI=1S/C18H19NOS/c1-14-10-12-16(13-11-14)21(20)19-18-9-5-4-8-17(18)15-6-2-3-7-15/h4-6,8-13,19H,2-3,7H2,1H3 |
Clave InChI |
GGPQACNVRURRSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)NC2=CC=CC=C2C3=CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


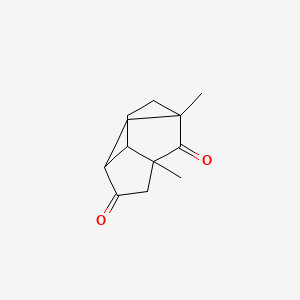
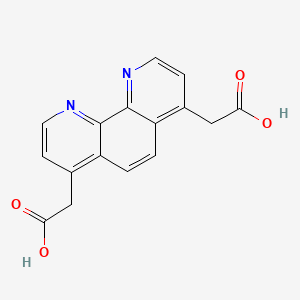

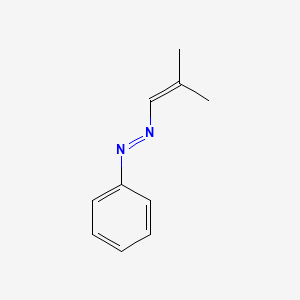

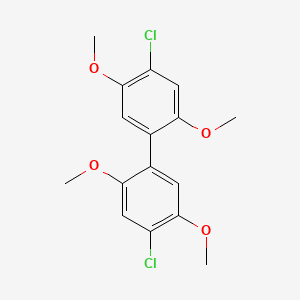
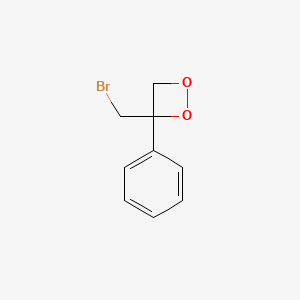
dimethyl-](/img/structure/B14278263.png)
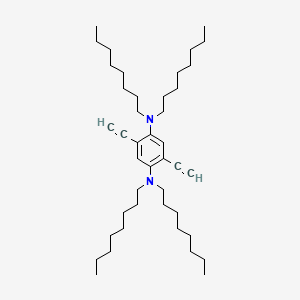
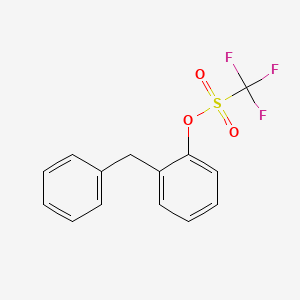

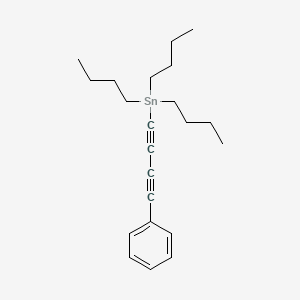
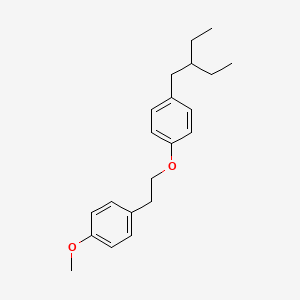
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
